Benzyltriethylammonium chloride
Overview
Description
Benzyltriethylammonium chloride is an organic compound with the molecular formula C13H22ClN. It appears as a white crystalline powder or solid and is known for its hygroscopic nature. This compound is highly soluble in water, ethanol, methanol, isopropanol, dimethylformamide, acetone, and dichloromethane. It is widely used as a phase-transfer catalyst in various organic synthesis reactions .
Mechanism of Action
Target of Action
Benzyltriethylammonium chloride (BTEAC) is a lipophilic phase-transfer catalyst . Its primary targets are organic substrates in phase-transfer catalysis (PTC) reactions . It facilitates the transfer of anions from an aqueous phase to an organic phase, enabling reactions that would otherwise be unfavorable .
Mode of Action
BTEAC interacts with its targets by binding to anions in the aqueous phase and transferring them into the organic phase . This transfer enables reactions between the anions and organic substrates that are dissolved in the organic phase . The compound’s lipophilic nature allows it to dissolve in the organic phase and interact with the anions .
Biochemical Pathways
BTEAC is involved in various biochemical pathways, particularly those involving alkylation and Williamson Ether Synthesis . These reactions are crucial for constructing advanced pharmacological compounds . A notable application of BTEAC is in the synthesis of novel Isoquinolinone derivatives, which have been studied for their multi-target antipsychotic properties .
Pharmacokinetics
As a phase-transfer catalyst, its effectiveness is determined by its ability to dissolve in the organic phase and facilitate the transfer of anions . Its lipophilic nature suggests that it may have good absorption and distribution characteristics, but further studies are needed to confirm this.
Result of Action
The primary result of BTEAC’s action is the facilitation of reactions that would otherwise be unfavorable . By transferring anions from the aqueous phase to the organic phase, it enables reactions between these anions and organic substrates . This can lead to the formation of complex molecules with potential therapeutic applications .
Action Environment
The action of BTEAC is influenced by the nature of the organic and aqueous phases in which it operates . Its effectiveness as a phase-transfer catalyst depends on its ability to dissolve in the organic phase and interact with the anions in the aqueous phase . Environmental factors such as temperature and pH could potentially influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Benzyltriethylammonium chloride is known to play a significant role in biochemical reactions. As a phase-transfer catalyst, it can improve reaction conditions, increase yield, and enable reactions that cannot be carried out under normal conditions
Cellular Effects
As a phase-transfer catalyst, it is known to influence chemical reactions within cells . It may impact cell signaling pathways, gene expression, and cellular metabolism, but specific details are currently lacking in the literature.
Molecular Mechanism
This compound’s mechanism of action is primarily as a phase-transfer catalyst. It has the ability to dissolve in both the aqueous phase and the organic phase . The positive and negative ions in the quaternary ammonium salt form an ion pair in the aqueous phase, which can transfer the negative ions from the aqueous phase to the organic phase .
Temporal Effects in Laboratory Settings
It is known to be a catalyst for the Knoevenagel condensation of carbonyl compounds with active methylene compounds, producing olefinic products in high yields .
Transport and Distribution
As a lipophilic compound, it is likely to be able to cross cell membranes and distribute within cells .
Subcellular Localization
As a lipophilic compound, it may localize to lipid-rich areas of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltriethylammonium chloride is typically synthesized through a quaternization reaction between triethylamine and benzyl chloride. The reaction is carried out in a solvent such as acetone, ethanol, dimethylformamide, or dichloroethane. The process involves dissolving triethylamine in the chosen solvent and adding benzyl chloride dropwise while maintaining the reaction temperature at around 80°C. The reaction mixture is then stirred for several hours until a solid product is formed. The solid is filtered, washed with a solvent like methyl ethyl ketone, and dried to obtain this compound with high purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of a single solvent, such as acetone, is preferred for its efficiency and recyclability. The reaction conditions are optimized to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Benzyltriethylammonium chloride undergoes various chemical reactions, primarily serving as a catalyst in these processes. Some of the key reactions include:
Nucleophilic Substitution: It facilitates nucleophilic substitution reactions, where nucleophiles replace leaving groups in organic molecules.
Alkylation: It is used in C-alkylation, N-alkylation, O-alkylation, and S-alkylation reactions, where alkyl groups are introduced into different substrates.
Knoevenagel Condensation: It catalyzes the condensation of carbonyl compounds with active methylene compounds to form olefinic products
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents.
Alkylation: Reagents include alkyl halides and substrates containing nucleophilic sites. The reactions are conducted under mild to moderate temperatures.
Knoevenagel Condensation: Reagents include carbonyl compounds and active methylene compounds. .
Major Products:
Nucleophilic Substitution: Substituted organic compounds with new functional groups.
Alkylation: Alkylated products with enhanced chemical properties.
Knoevenagel Condensation: Olefinic products used in various industrial applications
Scientific Research Applications
Benzyltriethylammonium chloride has a wide range of applications in scientific research and industry:
Chemistry: It is extensively used as a phase-transfer catalyst in organic synthesis, facilitating reactions that are otherwise challenging under normal conditions. .
Industry: It serves as a catalyst in polymerization reactions, curing accelerators, and as an electrolyte in the electronic industry. .
Comparison with Similar Compounds
Benzyltrimethylammonium chloride: Similar in structure but with methyl groups instead of ethyl groups.
Benzyltributylammonium chloride: Contains butyl groups and is used in similar catalytic applications but may offer different reaction kinetics and selectivity.
Tetrabutylammonium chloride: A widely used phase-transfer catalyst with four butyl groups, offering different solubility and catalytic properties compared to benzyltriethylammonium chloride.
Uniqueness: this compound is unique due to its balance of hydrophilic and lipophilic properties, making it highly effective in phase-transfer catalysis. Its ability to facilitate a wide range of reactions under mild conditions and its high solubility in various solvents make it a versatile and valuable compound in both research and industrial applications .
Properties
IUPAC Name |
benzyl(triethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZCNXWZYVXIMZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021710 | |
Record name | Benzyltriethylammonium chloride | |
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Molecular Weight |
227.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystals; [MSDSonline] | |
Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |
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CAS No. |
56-37-1, 207124-62-7 | |
Record name | Benzyltriethylammonium chloride | |
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Record name | Benzyltriethylammonium chloride | |
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Record name | Benzyltriethylammonium chloride | |
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Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |
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Record name | BENZYLTRIETHYLAMMONIUM CHLORIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Benzyltriethylammonium Chloride?
A1: The molecular formula of this compound is C13H22ClN, and its molecular weight is 227.77 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies utilize spectroscopic techniques to characterize BTEAC. For example, infrared (IR) spectroscopy confirms the presence of hydrogen bonds in deep eutectic solvents (DESs) prepared using BTEAC as a quaternary ammonium salt. []
Q3: What are the main catalytic applications of this compound?
A3: BTEAC is widely employed as a phase transfer catalyst in various organic reactions. These include:
- Alkylation reactions: BTEAC facilitates the alkylation of phenylacetonitrile with alkyl halides in a triphase system, enhancing reaction rates. []
- Cycloaddition reactions: It catalyzes the cycloaddition of 2,3-dihydro-1H-1,5-benzodiazepines with dichlorocarbene, yielding 1,2-cycloadducts. []
- Condensation reactions: BTEAC promotes Knoevenagel condensations of carbonyl compounds with active methylene compounds, leading to olefinic products. []
- Transesterification reactions: In combination with potassium phosphate, it efficiently catalyzes transesterifications of various aliphatic and aromatic esters with alcohols. []
- Epoxidation reactions: BTEAC, along with Chloramine-M and benzaldehyde, enables the epoxidation of a broad range of olefins. []
- Phosgenation Reactions: It can be used as a catalyst for the decomposition of triphosgene in phosgenation reactions with various alcohols. []
Q4: How does this compound function as a phase transfer catalyst?
A4: BTEAC enhances reaction rates by facilitating the transfer of reactants between immiscible phases. The positively charged quaternary ammonium group interacts with anionic reactants in the aqueous phase, forming an ion pair that can readily migrate into the organic phase, where the reaction takes place. [, ]
Q5: Are there specific examples of its use in synthesizing industrially relevant compounds?
A5: Yes, BTEAC is used in the synthesis of several important compounds, including:
- Trimethoprim: BTEAC catalyzes a key step in synthesizing this antibacterial agent via Knoevenagel condensation. []
- Monastrol: This mitotic Kinesin EG5 inhibitor is synthesized through a one-pot Biginelli reaction facilitated by BTEAC. []
- Pazufloxacin: The senior intermediate of this antibiotic is synthesized efficiently using a BTEAC-catalyzed one-pot reaction. []
Q6: How does this compound influence the properties of materials?
A6: BTEAC is used as a surfactant to modify kaolinite clay. This modification significantly impacts the clay's properties, leading to changes in its surface area, particle dispersion, and d-spacing, making it suitable for various industrial applications. []
Q7: Is there information available on the stability of this compound under different conditions?
A7: Research indicates that DESs prepared with BTEAC exhibit high thermal stability, making them suitable for applications requiring a wide temperature range. []
Q8: Have computational methods been employed to study this compound?
A8: Yes, computational chemistry has been utilized to understand the interactions of BTEAC. For instance, interaction energy calculations revealed that BTEAC forms more stable deep eutectic solvents with benzoic acid compared to choline chloride. []
Q9: How does the structure of this compound relate to its activity?
A9: While specific SAR studies focusing solely on BTEAC are limited in the provided research, some insights can be drawn. For instance, replacing the benzyl group with a methyl, ethyl, or butyl group while maintaining the triethylammonium chloride moiety significantly affects the vapor pressure and enthalpy of vaporization of aqueous solutions. This highlights the importance of the benzyl group in influencing the physicochemical properties of the compound. []
Q10: Has this compound been explored in any other scientific disciplines?
A10: Yes, research demonstrates the application of BTEAC in:
- Corrosion inhibition: Studies reveal that BTEAC can act as a corrosion inhibitor for carbon steel in acidic media, with its inhibition efficiency reaching 65% at specific concentrations. []
- Biocorrosion mitigation: BTEAC effectively reduces the biocorrosion activity of sulfate-reducing bacteria (SRB) isolated from crude oil. It disrupts biofilm formation and mitigates the corrosive effects of SRB on carbon steel pipelines. []
- Analytical Chemistry: It serves as a sensitizer in the inhibitory kinetic spectrophotometric determination of citric acid, enhancing the sensitivity of the method. []
- Polymer Chemistry: BTEAC catalyzes the synthesis of soluble and electrically conductive polyaniline through an emulsion polymerization process. []
- Enantiomeric Separation: In capillary electrophoresis, BTEAC functions as a chromophoric additive, enabling the separation of 1,3-dimethylamylamine enantiomers. []
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